molecular formula C10H21NO B13615320 (1-Methoxy-2,2-dimethylcyclohexyl)methanamine

(1-Methoxy-2,2-dimethylcyclohexyl)methanamine

Katalognummer: B13615320
Molekulargewicht: 171.28 g/mol
InChI-Schlüssel: AHPXYSDIBLHNJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Methoxy-2,2-dimethylcyclohexyl)methanamine is a synthetic organic compound with the molecular formula C10H21NO, classified as a cyclohexylmethanamine derivative. This chemical features a methoxy group and two methyl groups at the 1 and 2 positions of the cyclohexyl ring, respectively, which influences its steric and electronic properties. The primary amine functional group makes it a potential building block in organic synthesis and pharmaceutical research for creating more complex molecules. Researchers value this compound as a key intermediate in exploring structure-activity relationships and developing novel chemical entities. Its specific mechanism of action is dependent on the research context and the final compound synthesized. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. All necessary handling and safety information is provided in the associated Safety Data Sheet (SDS). Researchers are encouraged to contact our scientific support team for specific application inquiries and to discuss their project requirements.

Eigenschaften

Molekularformel

C10H21NO

Molekulargewicht

171.28 g/mol

IUPAC-Name

(1-methoxy-2,2-dimethylcyclohexyl)methanamine

InChI

InChI=1S/C10H21NO/c1-9(2)6-4-5-7-10(9,8-11)12-3/h4-8,11H2,1-3H3

InChI-Schlüssel

AHPXYSDIBLHNJV-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCCC1(CN)OC)C

Herkunft des Produkts

United States

Foundational & Exploratory

(1-Methoxy-2,2-dimethylcyclohexyl)methanamine CAS 1517154-83-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1517154-83-4

Executive Summary

(1-Methoxy-2,2-dimethylcyclohexyl)methanamine (CAS 1517154-83-4) is a specialized aliphatic amine building block characterized by a sterically congested cyclohexane scaffold. Its structural uniqueness lies in the gem-dimethyl substitution adjacent to a quaternary carbon bearing both a methoxy group and the methylamine side chain.

This architecture serves a critical function in medicinal chemistry: conformational restriction . By introducing bulk (the gem-dimethyl group) and a polar ether motif, this fragment is utilized to modulate the lipophilicity (LogP), metabolic stability, and receptor binding kinetics of CNS-active small molecules, particularly in the development of NMDA receptor antagonists and analgesic candidates structurally related to cyclohexyl-amine scaffolds.

Chemical Identity & Physicochemical Profiling[1][2][3]

Structural Analysis

The molecule features a cyclohexane ring with a "neopentyl-like" amine tail. The steric bulk of the 2,2-dimethyl group restricts the rotation of the cyclohexane ring, forcing it into a preferred chair conformation. This rigidity is often exploited to lock pharmacophores into their bioactive pose.

PropertyValue / Description
Chemical Name (1-Methoxy-2,2-dimethylcyclohexyl)methanamine
CAS Number 1517154-83-4
Molecular Formula C₁₀H₂₁NO
Molecular Weight 171.28 g/mol
Appearance Colorless to pale yellow liquid (Standard for this class)
Predicted LogP ~1.4 – 1.9 (Moderate Lipophilicity)
pKa (Predicted) ~9.8 (Primary Amine)
H-Bond Donors/Acceptors 1 / 2
Rotatable Bonds 2 (Restricted by steric bulk)
Spectroscopic Signature (Predicted)
  • ¹H NMR (CDCl₃): Distinct singlets for the gem-dimethyl groups (~0.9–1.1 ppm) and the methoxy group (~3.2 ppm). The methylene protons adjacent to the amine (

    
    ) typically appear as a singlet or tightly coupled AB system around 2.6–2.8 ppm due to the quaternary center.
    
  • MS (ESI+): [M+H]⁺ peak at m/z 172.17.

Synthetic Methodology

Note: While specific industrial patents for this exact CAS are proprietary, the following protocol is the standard, self-validating route for 1-alkoxy-1-aminomethyl-cyclohexanes, optimized for steric crowding.

Primary Synthesis Route: The Nitromethane Pathway

This route avoids the difficult nucleophilic attack on a sterically hindered ketone by using the highly reactive nitromethane anion, followed by O-alkylation and reduction.

Step 1: Henry Reaction (Nitroaldol Addition)

Reagents: 2,2-Dimethylcyclohexanone, Nitromethane (


), TBAF (catalyst) or KOtBu.
Mechanism:  The nitronate anion attacks the ketone carbonyl. The 2,2-dimethyl group directs attack from the less hindered face.
Outcome:  1-(Nitromethyl)-2,2-dimethylcyclohexan-1-ol.
Step 2: O-Methylation

Reagents: KH (Potassium Hydride) or NaH, Methyl Iodide (MeI), THF. Critical Control: The tertiary alcohol is sterically hindered. KH is preferred over NaH for faster deprotonation. Outcome: 1-Methoxy-1-(nitromethyl)-2,2-dimethylcyclohexane.

Step 3: Nitro Reduction

Reagents: Raney Nickel/H₂ (50 psi) or LiAlH₄ in Et₂O. Outcome: (1-Methoxy-2,2-dimethylcyclohexyl)methanamine (Target).

Synthesis Flowchart (DOT Visualization)

SynthesisPath Start 2,2-Dimethylcyclohexanone (Starting Material) Inter1 Intermediate 1: Nitro-Alcohol Start->Inter1 CH3NO2, Base (Henry Reaction) Inter2 Intermediate 2: Nitro-Ether Inter1->Inter2 MeI, NaH/KH (O-Methylation) Final Target Product: (1-Methoxy-2,2-dimethylcyclohexyl) methanamine Inter2->Final H2/Raney Ni or LAH (Reduction)

Figure 1: Step-wise synthetic pathway transforming the ketone precursor to the final amine via a nitro-intermediate.

Applications in Drug Discovery

Fragment-Based Drug Design (FBDD)

This compound is a "privileged structure" in FBDD. It mimics the core scaffold of several analgesics but offers a unique vector for substitution via the primary amine.

  • NMDA Receptor Antagonism: The structure is homologous to the aliphatic cycle of Ketamine and Phencyclidine (PCP) but lacks the aromatic ring directly attached to the cycle. It serves as a "spacer" fragment to probe hydrophobic pockets in the NMDA receptor ion channel.

  • Sigma-1 Receptor Ligands: The lipophilic dimethyl-cyclohexyl core provides high affinity for Sigma-1 receptors when coupled to an appropriate aromatic headgroup.

The "Gem-Dimethyl" Effect

The 2,2-dimethyl substitution is not merely decorative. It introduces the Thorpe-Ingold effect (gem-dimethyl effect), which:

  • Increases Cyclization Rates: If the amine is used to form a heterocycle, the reaction proceeds faster.

  • Restricts Conformation: It forces the methoxy and aminomethyl groups into a specific equatorial/axial orientation, reducing the entropy penalty upon binding to a protein target.

Drug Development Workflow

DrugWorkflow Hit Hit Identification (Low Affinity Binder) Opt Lead Optimization (Need to improve metabolic stability) Hit->Opt Strategy Strategy: Block Metabolic Soft Spots Opt->Strategy Apply Apply CAS 1517154-83-4 (Gem-dimethyl blocks alpha-oxidation) Strategy->Apply Result Candidate (High Stability, Locked Conformation) Apply->Result

Figure 2: Strategic application of the compound in lead optimization to enhance metabolic stability.

Handling, Safety, and Storage[6][7]

Hazard Classification (GHS)

As an aliphatic amine, this compound is classified as Corrosive (Category 1B) .

  • H314: Causes severe skin burns and eye damage.[1]

  • H302: Harmful if swallowed.[2][1][3]

Storage Protocols
  • Atmosphere: Store under inert gas (Argon or Nitrogen). The amine reacts with atmospheric CO₂ to form carbamates.

  • Temperature: 2–8°C (Refrigerated).

  • Container: Tightly sealed glass vial with a PTFE-lined cap. Avoid metal containers due to potential corrosion.

Emergency Procedures
  • Skin Contact: Immediately wash with polyethylene glycol 400 (if available) or copious water for 15 minutes.

  • Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present. Do not neutralize with acid.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 65052683, (1-methoxy-4,4-dimethylcyclohexyl)methanamine (Isomer Analog). Retrieved February 25, 2026, from [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

Sources

Structure and molecular weight of (1-Methoxy-2,2-dimethylcyclohexyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (1-Methoxy-2,2-dimethylcyclohexyl)methanamine: Structure and Molecular Weight

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the chemical structure and molecular weight of (1-Methoxy-2,2-dimethylcyclohexyl)methanamine. As a novel molecule, this document serves as a foundational resource, offering insights into its structural characteristics and physicochemical properties. The information presented herein is intended to support further research and development activities involving this compound.

Introduction and Chemical Identity

(1-Methoxy-2,2-dimethylcyclohexyl)methanamine is a substituted cycloalkane derivative. Its structure is characterized by a cyclohexane ring bearing a methoxy group and a methylamine group on the same carbon (C1), and two methyl groups on an adjacent carbon (C2). The presence of both a basic amino group and a polar methoxy group suggests potential for this molecule to engage in a variety of chemical interactions, making it an interesting candidate for further investigation in medicinal chemistry and materials science.

Molecular Structure Elucidation

The systematic IUPAC name, (1-Methoxy-2,2-dimethylcyclohexyl)methanamine, dictates a precise arrangement of atoms. The core of the molecule is a cyclohexane ring. Key substitutions are as follows:

  • At carbon 1: A methoxy (-OCH₃) group and a methanamine (-CH₂NH₂) group.

  • At carbon 2: Two methyl (-CH₃) groups.

This substitution pattern leads to a quaternary carbon at position 1, which is a chiral center. Therefore, the compound can exist as a pair of enantiomers.

Caption: Molecular structure of (1-Methoxy-2,2-dimethylcyclohexyl)methanamine.

Physicochemical Properties

Based on the elucidated structure, the molecular formula and molecular weight have been calculated. These fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₂₁NO
Molecular Weight 171.28 g/mol
Monoisotopic Mass 171.16231 Da

Note: Additional properties such as boiling point, melting point, and density have not been included as no experimental data for this specific compound is publicly available. These would need to be determined empirically.

Proposed Experimental Workflows for Synthesis and Characterization

While a specific synthetic route for (1-Methoxy-2,2-dimethylcyclohexyl)methanamine is not documented, a plausible approach could involve the multi-step synthesis from a suitable cyclohexanone precursor.

Proposed Synthetic Workflow

A potential synthetic pathway could begin with 2,2-dimethylcyclohexanone. The introduction of the methanamine and methoxy groups at the C1 position could be achieved through a series of reactions, such as a Strecker synthesis followed by methylation, or via an α-functionalization route.

G start 2,2-Dimethylcyclohexanone step1 Functionalization at C1 start->step1 step2 Introduction of Amino and Methoxy Groups step1->step2 product (1-Methoxy-2,2-dimethylcyclohexyl)methanamine step2->product G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization synthesis Proposed Synthesis purification Chromatography (HPLC/GC) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir

Beyond the Flatland: Novel Cyclohexane-Based Primary Amine Building Blocks for Next-Gen Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmaceutical industry is currently witnessing a paradigm shift from planar, aromatic-heavy scaffolds ("Flatland") toward three-dimensional, sp3-rich architectures. This guide analyzes the strategic integration of novel cyclohexane-based primary amine building blocks into medicinal chemistry programs. By increasing the fraction of sp3 hybridized carbons (


), these scaffolds offer superior physicochemical properties—enhanced solubility, reduced lipophilicity, and improved metabolic stability—while maintaining precise vector orientation for target engagement.

The Strategic Imperative: Escaping "Flatland"

High attrition rates in late-stage clinical trials are often linked to poor physicochemical properties inherent to planar, aromatic-rich compounds. The metric


 (fraction of sp3 carbons) has emerged as a critical predictor of clinical success.
  • Solubility: Cyclohexane scaffolds disrupt crystal lattice energy more effectively than planar phenyl rings, enhancing aqueous solubility.

  • Selectivity: The three-dimensional complexity of cyclohexane allows for more specific interactions with chiral protein pockets, potentially reducing off-target toxicity.

  • Metabolic Stability: Unlike phenyl rings prone to oxidative metabolism (e.g., hydroxylation, epoxide formation), substituted cyclohexanes can be engineered to block metabolic soft spots.

Comparative Analysis: Aniline vs. Cyclohexylamine
PropertyAniline (Aromatic)Cyclohexylamine (Aliphatic)Impact on Drug Design
Geometry Planar (2D)Chair Conformation (3D)Access to novel chemical space.
Basicity (pKa) ~4.6 (Weak Base)~10.6 (Strong Base)Potential for cation-pi interactions; requires modulation.
LogP 0.91.2 (unsubstituted)Tunable via polar substituents (F, OH).
Metabolic Risk High (Quinone imines)Low (with blocking groups)Reduced toxicity liability.

Structural Classes of Novel Building Blocks

Class A: Facially Polarized Fluorinated Cyclohexanes

One of the most sophisticated advancements is the development of 2,3,5,6-tetrafluorocyclohexylamines . These "Janus-faced" molecules possess a large molecular dipole moment due to the alignment of C-F bonds.[1]

  • Mechanism: The electronegative fluorine face repels hydrophobic residues, while the electropositive hydrogen face can engage in specific electrostatic interactions.

  • Application: Used to modulate pKa and lipophilicity without altering the steric bulk significantly compared to a cyclohexyl group.

Class B: Conformationally Locked Spiro/Bicyclic Amines

To reduce the entropic penalty of binding, rigidified analogs such as spiro[3.5]nonan-1-amines or 3-azabicyclo[3.1.0]hexanes are utilized.

  • Design Logic: Locking the amine vector ensures that the pharmacophore is pre-organized in the bioactive conformation.

  • Benefit: Increases potency (

    
    ) and selectivity by restricting rotation around the C-N bond axis.
    

Conformational Dynamics & Physicochemical Profiling

Understanding the chair flip energy barrier is vital. Substituents on a cyclohexane ring prefer the equatorial position to minimize 1,3-diaxial interactions. However, in drug design, forcing a substituent into the axial position can be advantageous to direct a vector into a specific protein sub-pocket.

Visualization: Conformational Analysis Workflow

The following diagram illustrates the decision matrix for selecting specific stereoisomers based on desired vector orientation.

ConformationAnalysis Start Target Binding Pocket Analysis Vector Define Amine Vector (Axial vs Equatorial) Start->Vector Equatorial Equatorial Preference (Thermodynamically Stable) Vector->Equatorial Low Steric Clash Axial Axial Requirement (High Energy Conformer) Vector->Axial Specific H-Bond Req Synt_Eq Synthesis: Trans-1,4-disubstitution Equatorial->Synt_Eq Output Physicochemical Profiling (pKa, LogD, LLE) Synt_Eq->Output Library Generation Lock Conformational Locking (e.g., t-Butyl anchor, F-dipole) Axial->Lock Synt_Ax Synthesis: Cis-1,4-disubstitution Lock->Synt_Ax Synt_Ax->Output Library Generation

Figure 1: Decision matrix for selecting cyclohexane stereoisomers based on target binding requirements.

Experimental Protocol: Synthesis of all-cis-2,3,5,6-Tetrafluorocyclohexylamine

A self-validating protocol for accessing high-value, polarized building blocks.

Objective: Synthesize a facially polarized cyclohexane amine building block starting from benzonitrile. This route highlights the utility of the Birch reduction followed by stereoselective fluorination.

Reagents & Equipment[2]
  • Starting Material: Benzonitrile[1][2]

  • Reagents: Lithium/Ammonia (Birch conditions), Methyl Iodide, m-CPBA, Olah's Reagent (PPHF),

    
    /Pd-C.
    
  • Equipment: High-pressure hydrogenation vessel, Cryogenic reactor (-78°C).

Step-by-Step Methodology
  • Birch Reduction & Alkylation (The Setup):

    • Cool a solution of benzonitrile in THF/t-BuOH to -78°C.

    • Add liquid

      
       followed by Li metal (small pieces) until a deep blue color persists.
      
    • Critical Step: Quench in situ with Methyl Iodide (

      
      ).[1][2] This introduces a methyl group that stabilizes the ring against aromatization during subsequent fluorination.
      
    • Validation: NMR should show loss of aromatic protons and appearance of diene signals.

  • Stereoselective Epoxidation:

    • Treat the resulting cyclohexadiene with m-CPBA (2.2 equiv) in DCM.

    • The reaction is directed by the steric bulk of the methyl group to favor the anti-diepoxide.

  • Hydrofluorination (Ring Opening):

    • React the diepoxide with Olah's reagent (Pyridine-9HF).

    • Mechanism: Trans-diaxial opening of the epoxides introduces four fluorine atoms.

    • Safety Note: HF reagents are extremely hazardous. Use calcium gluconate gel and specialized PPE.

  • Nitrile Reduction to Amine:

    • Dissolve the fluorinated nitrile in MeOH.

    • Add Pd/C (10% w/w) and stir under

      
       atmosphere (50 psi) for 12 hours.
      
    • Filter through Celite and concentrate.

  • Purification & Salt Formation:

    • Dissolve the crude amine in

      
       and treat with HCl/Dioxane.
      
    • Precipitate the amine hydrochloride salt.

    • QC Check:

      
      -NMR must show a simplified pattern indicating symmetry (if symmetric isomer) or specific coupling constants (
      
      
      
      ) confirming the all-cis arrangement.
Synthesis Workflow Diagram

SynthesisWorkflow Start Benzonitrile Step1 1. Birch Reduction (Li/NH3) 2. MeI Quench Start->Step1 Inter1 Methyl-cyclohexadiene Step1->Inter1 Step2 Double Epoxidation (m-CPBA) Inter1->Step2 Step3 Hydrofluorination (Pyridine-HF) Step2->Step3 Inter2 Tetrafluoronitrile Step3->Inter2 Step4 Hydrogenation (H2, Pd/C) Inter2->Step4 Final Tetrafluorocyclohexylamine (HCl Salt) Step4->Final

Figure 2: Synthetic route for tetrafluorocyclohexylamine building blocks.

Future Outlook

The next frontier involves biocatalytic retro-synthesis . Enzymes like transaminases (ATAs) are being engineered to convert substituted cyclohexanones directly into chiral amines with >99% ee/de, bypassing complex protecting group chemistry. This "Green Chemistry" approach will likely lower the cost of these novel building blocks, making them standard staples in high-throughput screening (HTS) libraries.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Linclau, B., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry. [Link][2]

  • Ritchie, T. J., & Macdonald, S. J. (2009).[3] The impact of aromatic ring count on compound developability.[3][4] Drug Discovery Today. [Link]

  • Klatte, S., et al. (2016). Transaminases for the Synthesis of Chiral Amines. Nature Catalysis. (General reference for biocatalysis trend). [Link]

Sources

Chemical properties of sterically hindered cyclohexylmethanamines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of Sterically Hindered Cyclohexylmethanamines

Introduction: The Unique Role of Steric Bulk in Molecular Design

In the landscape of medicinal chemistry and materials science, the deliberate introduction of steric hindrance is a powerful strategy for modulating molecular properties. Sterically hindered cyclohexylmethanamines, a class of compounds characterized by a bulky cyclohexyl ring attached to an aminomethyl group (-CH₂NHR), represent a fascinating case study in controlled reactivity and conformational preference. The spatial arrangement of the cyclohexyl group proximate to the nitrogen atom imposes significant steric shielding, profoundly influencing the amine's basicity, nucleophilicity, and conformational dynamics.[1] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, conformational behavior, reactivity, and applications of these unique chemical entities. Understanding these properties is paramount for leveraging their potential in designing novel therapeutics and advanced materials where precise control over molecular interactions is critical.

Conformational Analysis: The Cyclohexane Chair as a Dynamic Scaffold

The chemical behavior of a cyclohexylmethanamine is inextricably linked to the conformational preferences of the cyclohexane ring. The ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).[2]

A rapid "ring flip" interconverts these two chair forms, causing all axial substituents to become equatorial and vice versa.[3] For a monosubstituted cyclohexane, these two conformers are diastereomers and are not equal in energy.[4] The substituent, in this case, the aminomethyl group, will preferentially occupy the more spacious equatorial position to avoid destabilizing steric clashes with the axial hydrogens on the same face of the ring, known as 1,3-diaxial interactions.[5]

The energetic cost of placing a substituent in the axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers. For the -CH₂NH₂ group, the A-value is approximately 1.7 kcal/mol, similar to a methyl group, indicating a strong preference for the equatorial position (around 95% at room temperature).[3] This preference dictates the molecule's ground-state geometry and the accessibility of the nitrogen's lone pair.

G cluster_eq Equatorial Conformer (More Stable) cluster_ax Axial Conformer (Less Stable) eq eq ax ax eq->ax Ring Flip ax->eq caption Fig. 1: Conformational equilibrium of cyclohexylmethanamine.

Caption: Fig. 1: Conformational equilibrium of cyclohexylmethanamine.

Synthesis of Sterically Hindered Cyclohexylmethanamines

The synthesis of these amines often requires specialized methods to overcome the inherent steric hindrance that can plague standard C-N bond-forming reactions.

Reductive Amination

A robust and widely used method is the reductive amination of cyclohexanecarboxaldehyde. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate by reacting the aldehyde with an amine (e.g., ammonia, a primary amine), followed by in-situ reduction.

Causality in Reagent Choice: For hindered systems, the choice of reducing agent is critical. Bulkier reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over sodium borohydride (NaBH₄). NaBH(OAc)₃ is milder and more selective for the protonated iminium ion over the starting aldehyde, minimizing side reactions such as aldehyde reduction. Its tolerance for slightly acidic conditions (often using acetic acid as a catalyst) facilitates the iminium ion formation needed for the reaction to proceed efficiently.

Alkylation of Amines

Direct N-alkylation of amines with cyclohexylmethyl halides can be challenging due to competing elimination reactions (E2) favored by the hindered substrate. However, specialized conditions can promote the desired substitution (Sₙ2).

Protocol Insight: The use of alkyl tosylates instead of halides can be advantageous.[6] Tosylates are excellent leaving groups, and reactions are often run in a non-polar solvent like toluene with a non-nucleophilic, hindered base such as 1,2,2,6,6-pentamethylpiperidine to scavenge the generated acid without competing in the alkylation.[6] This "borrowing hydrogen" or "hydrogen autotransfer" strategy, often catalyzed by transition metals like iridium or nickel, allows for the direct N-alkylation of amines with alcohols, presenting a greener, more atom-economical alternative.[7][8]

Emerging Methods

Recent advances have introduced novel strategies for accessing highly congested amines. Photoredox catalysis, for instance, enables the coupling of oximes with cyanoarenes to generate primary amines with fully substituted α-carbons.[9] Electrochemical methods have also been developed for the cross-coupling of iminium salts and cyanoheteroarenes, proceeding through a proposed proton-coupled electron transfer mechanism.[10]

G start Cyclohexanecarboxaldehyde + Primary Amine (R-NH2) imine Imine Formation (Acid Catalyst, e.g., AcOH) start->imine reductant Add Reducing Agent (e.g., NaBH(OAc)3) imine->reductant reduction Reduction of Iminium Ion reductant->reduction workup Aqueous Workup & Purification reduction->workup product Sterically Hindered Cyclohexylmethanamine workup->product caption Fig. 2: Workflow for Reductive Amination Synthesis.

Sources

Structural Dynamics & Pharmacophore Mapping of Methoxy-Cyclohexyl Amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacophore mapping and structural analysis of Methoxy-Cyclohexyl Amine scaffolds. This guide focuses on the structural dynamics, conformational analysis, and pharmacophoric feature extraction relevant to CNS-active ligands (specifically NMDA antagonists and Opioid receptor modulators like Tramadol and PCP analogs).

Executive Summary: The Scaffold Paradox

The Methoxy-Cyclohexyl Amine scaffold represents a privileged structure in medicinal chemistry, serving as the core for a wide array of CNS-active agents, including analgesics (e.g., Tramadol derivatives) and dissociative anesthetics (e.g., Aryl-cyclohexylamines like 3-MeO-PCP).

The critical challenge in mapping this scaffold is not topological but conformational . The cyclohexane ring is not a static flat hexagon; it is a dynamic entity existing primarily in chair conformations. The bioactivity of this scaffold is governed by the axial vs. equatorial orientation of the amine and methoxy substituents. A static 2D pharmacophore will fail to capture the energy barriers required for the "chair flip" that often dictates receptor binding kinetics.

This guide provides a rigorous, self-validating protocol for mapping these scaffolds, moving beyond simple feature listing to a dynamic 3D-pharmacophore model.

Structural Basis & Conformational Analysis[1][2][3]

Before generating a pharmacophore, one must understand the energy landscape. In 1-methoxy-cyclohexyl amines (and their aryl-derivatives), the spatial relationship between the Basic Nitrogen (PI) and the Methoxy Oxygen (HBA) is the primary determinant of selectivity (e.g.,


-Opioid vs. NMDA GluN2B).
The Chair-Flip & Vectorality

The cyclohexane ring exists in two primary chair conformers (


 and 

).
  • Equatorial Preference: Bulky groups (like the aryl ring in PCP/Tramadol) prefer the equatorial position to minimize 1,3-diaxial interactions.

  • The Methoxy Vector: The methoxy group (-OCH

    
    ) acts as a directional Hydrogen Bond Acceptor (HBA). Its vector changes drastically during a chair flip.
    
    • Equatorial -OCH

      
      : Projects outward, solvent-exposed.
      
    • Axial -OCH

      
      : Projects parallel to the 
      
      
      
      axis, often engaging in intramolecular hydrogen bonding (IMHB) with the amine if in a 1,2 or 1,3 relationship.
Intramolecular Hydrogen Bonding (IMHB)

In 2-amino-1-methoxycyclohexane systems (vicinal), an IMHB between the amine proton and the methoxy oxygen can "lock" the conformation, creating a pseudo-ring . This reduces the entropic penalty of binding but must be accounted for in the pharmacophore model. If your model assumes a flexible chain when the molecule is actually rigidified by IMHB, your virtual screening will yield false positives.

Pharmacophore Feature Generation[3][4][5][6]

We define the pharmacophore using three critical features derived from the bioactive conformations of high-affinity ligands (e.g., O-desmethyltramadol or 3-MeO-PCP).

Table 1: Pharmacophore Feature Definitions
Feature CodeTypeChemical MoietyGeometric ConstraintRole in Binding
F1: PI Positive Ionizable

Amine (

)
Sphere (

)
Electrostatic interaction with Aspartate (e.g., Asp128 in CYP2D6 or GluN2B residues).
F2: HBA H-Bond AcceptorMethoxy Oxygen (-O-)Vector + SphereDirectional H-bond to receptor backbone/sidechain (Serine/Threonine).
F3: HY HydrophobicCyclohexyl / Aryl CoreSphere (

)
Hydrophobic pocket occupancy;

-stacking (if Aryl).
F4: AR Aromatic RingPhenyl substituentPlane NormalCritical for

-cation interactions in the NMDA receptor pore.

Experimental Protocol: Dynamic Mapping Workflow

This protocol is designed to be software-agnostic (applicable in MOE, Schrödinger, or LigandScout) but requires a specific logical flow to ensure integrity.

Phase 1: Ligand Preparation & Protonation

Objective: Generate the biologically relevant species.

  • Desalting: Remove counter-ions (HCl, etc.).

  • Protonation: The amine in cyclohexylamines typically has a pKa of 9.0–10.5.

    • Action: Force protonation at pH 7.4. The nitrogen must be positively charged (

      
      ).
      
  • Stereochemistry: Explicitly define stereocenters. (e.g., Tramadol is

    
    ).[1] Do not use racemic mixtures for model generation.
    
Phase 2: Conformational Ensemble Generation

Objective: Sample the energy landscape to find the "Bioactive" conformer, not just the Global Minimum.

  • Method: Mixed Monte Carlo / Low-Mode (MD) search.

  • Solvent: Implicit water (GB/SA model). Crucial: Vacuum simulations artificially favor IMHB, collapsing the structure. Water shielding is necessary to see open conformations.

  • Energy Window: Retain conformers within 5.0 kcal/mol of the global minimum.

Phase 3: Alignment & Feature Extraction

Objective: Superimpose ligands based on chemical features, not atomic coordinates.

  • Select Anchors: Use the F1 (PI) and F3 (HY/AR) as the rigid anchors.

  • Vector Sweep: Allow the F2 (HBA/Methoxy) to rotate.

  • Consensus: Identify the spatial volume occupied by the Methoxy group across all active analogs. This volume defines the "permissible" HBA region.

Visualization of the Workflow

The following diagram illustrates the logical flow from chemical structure to validated pharmacophore model.

PharmacophoreWorkflow cluster_validation Validation Loop Input Input: Methoxy-Cyclohexyl Amine Scaffold Prep Phase 1: Ligand Prep (pH 7.4 Protonation) Input->Prep Conf Phase 2: Conformational Search (Implicit Solvent) Prep->Conf generates 3D ensemble Filter Energy Filter (< 5 kcal/mol) Conf->Filter Align Phase 3: Feature Alignment (PI + HY) Filter->Align bioactive conformers Model Output: 3D Pharmacophore Model Align->Model spatial consensus Test Receiver Operating Characteristic (ROC) Model->Test Decoy Decoy Set (Inactive Analogs) Decoy->Test Test->Align Refine constraints

Figure 1: Step-by-step computational workflow for generating a high-confidence pharmacophore model.

The Pharmacophoric Triangle (Quantitative Data)

In high-affinity NMDA antagonists (PCP site) and Opioid agonists (Tramadol type), the distances between the three key features form a specific triangle.

PharmacophoreTriangle PI Positive Ionizable (Amine N) HY Hydrophobic Core (Cyclohexyl/Aryl) PI->HY 5.0 - 6.5 Å HBA H-Bond Acceptor (Methoxy O) PI->HBA 4.5 - 5.5 Å HY->HBA ~ 5.0 Å

Figure 2: The essential pharmacophoric triangle. Distances represent the consensus range for high-affinity binding.

Data Interpretation[5][7][8][9][10][11][12]
  • PI-HY Distance (5.0 - 6.5 Å): This is the "stalk" of the pharmacophore. It represents the distance from the buried hydrophobic pocket to the electrostatic clamp at the pocket entrance.

  • PI-HBA Distance (4.5 - 5.5 Å): This vector is critical. In Tramadol, the methoxy is on the aryl ring (meta-position). In PCP analogs (like 3-MeO-PCP), it is also on the aryl ring. If the methoxy were directly on the cyclohexane ring (e.g., 4-methoxycyclohexylamine), this distance would shorten significantly (~3.5 Å), potentially altering the receptor subtype selectivity (e.g., losing NMDA affinity and gaining Sigma receptor affinity).

Critical Application Notes

The "Decoy" Trap

When validating this model, do not just use random molecules. Use stereoisomers of your active ligands.

  • Validation Check: If your model cannot distinguish between the

    
     enantiomer (active) and the 
    
    
    
    enantiomer (less active/inactive) of a methoxy-cyclohexyl amine, the model is failed . The spatial projection of the methoxy group is stereospecific.
The Methoxy Rotamer

The methoxy group has a


 bond angle. The methyl group can rotate.[1][2]
  • Protocol: During the "Vector Sweep" (Phase 3), generate a toroidal volume for the HBA feature to account for the methyl rotation, rather than a single point. This prevents "false negatives" where a rigid methyl clashes with the grid.

References

  • Grond, S., & Sablotzki, A. (2004). Clinical pharmacology of tramadol. Clinical Pharmacokinetics.

  • Maddox, P. J., et al. (1980). Identification of the Phencyclidine (PCP) Pharmacophore. Journal of Medicinal Chemistry.
  • Lodge, D., & Mercier, M. S. (2015). Ketamine and other NMDA antagonists: Early clinical trials and possible mechanisms. Pharmacology Biochemistry and Behavior.

  • Eliel, E. L. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Krasavin, M., et al. (2011).[3] Pharmacophore modeling of 1,2-diamine derivatives. International Journal of Pharmaceutical Sciences.

Sources

Methodological & Application

Reaction conditions for nucleophilic substitution with C10H21NO amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reaction Conditions for Nucleophilic Substitution with C10H21NO Amines

Part 1: Executive Summary & Chemical Scope

This technical guide details the reaction parameters for nucleophilic substitution protocols involving amines with the molecular formula C₁₀H₂₁NO . In the context of drug development and materials science, this formula predominantly refers to two distinct structural classes with divergent reactivity profiles:

  • 1,2,2,6,6-Pentamethyl-4-piperidinol (PMP-ol): A sterically hindered cyclic amine/alcohol used extensively as a precursor for Nitroxide Radical Scavengers (TEMPO derivatives) and Hindered Amine Light Stabilizers (HALS). Its nucleophilicity is bifurcated between the hindered nitrogen and the accessible hydroxyl group.

  • N-Hexylmorpholine: A tertiary cyclic amine used as a building block for quaternary ammonium surfactants and ionic liquids.

Core Challenge: The "C10H21NO" moiety presents a dichotomy in nucleophilic substitution:

  • PMP-ol requires chemoselective conditions to favor O-alkylation over N-alkylation (or vice versa) due to extreme steric hindrance at the nitrogen center (

    
     suppression).
    
  • N-Hexylmorpholine exhibits classic tertiary amine behavior, where the primary challenge is controlling quaternization kinetics and preventing Hofmann elimination during workup.

Part 2: Chemical Profile & Reactivity Matrix

IsomerStructure TypePrimary Nucleophilic SiteSteric HindranceKey Application
1,2,2,6,6-Pentamethyl-4-piperidinol Piperidine (Hindered)Oxygen (4-OH) > Nitrogen (1-N)High (Tetramethyl flanking)Linker synthesis, HALS, Pro-drug moieties
N-Hexylmorpholine Morpholine (Tertiary)Nitrogen (4-N) Low to ModerateQuaternary ammonium salts, Phase Transfer Catalysts

Part 3: Experimental Protocols

Protocol A: Chemoselective O-Alkylation of 1,2,2,6,6-Pentamethyl-4-piperidinol

Target: Synthesis of Ether-linked Pharmacophores

Rationale: The nitrogen atom in PMP-ol is flanked by four methyl groups, making it a "frustrated" nucleophile. Under standard


 conditions, the hydroxyl group at position 4 is the kinetic nucleophile. This protocol maximizes O-alkylation yield while suppressing competitive elimination of the alkyl halide.

Reagents:

  • Substrate: 1,2,2,6,6-Pentamethyl-4-piperidinol (1.0 equiv)

  • Electrophile: Primary Alkyl Bromide/Iodide (1.1 equiv)

  • Base: Sodium Hydride (NaH, 60% in oil) (1.2 equiv) or Potassium tert-butoxide (KOtBu)

  • Solvent: Anhydrous DMF or THF

  • Catalyst: Tetrabutylammonium iodide (TBAI) (0.05 equiv) - Optional for chlorides

Step-by-Step Methodology:

  • Deprotonation: Charge a flame-dried reaction flask with NaH (1.2 equiv) under argon. Add anhydrous DMF (0.5 M concentration relative to amine). Cool to 0°C.[1]

  • Addition: Dissolve PMP-ol in minimal DMF and add dropwise to the NaH suspension. Evolution of

    
     gas will be observed.
    
    • Critical Checkpoint: Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete formation of the alkoxide. The solution should turn from cloudy to clear/light yellow.

  • Substitution: Cool the mixture back to 0°C. Add the alkyl halide dropwise.

    • Note: If using a chloride, add TBAI catalyst at this stage to facilitate Finkelstein exchange in situ.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

    • Monitoring: Use TLC (MeOH/DCM 1:9) or LC-MS. Look for the disappearance of the PMP-ol peak (

      
      ).
      
  • Quench & Workup: Quench carefully with sat.

    
    . Extract with EtOAc (3x).[1] Wash organics with water (5x) to remove DMF. Dry over 
    
    
    
    .

Mechanism & Selectivity: The bulky methyl groups at C2 and C6 shield the nitrogen lone pair, preventing N-quaternization. The alkoxide formed at C4 is unhindered and highly nucleophilic, driving the reaction exclusively toward the ether product.

Protocol B: Quaternization of N-Hexylmorpholine

Target: Synthesis of Cationic Surfactants/Ionic Liquids

Rationale: Unlike PMP-ol, N-hexylmorpholine has an accessible lone pair. The challenge here is driving the reaction to completion with sterically demanding electrophiles (Menschutkin reaction) without inducing elimination.

Reagents:

  • Nucleophile: N-Hexylmorpholine (1.0 equiv)

  • Electrophile: Benzyl bromide or Alkyl Iodide (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or Acetone

  • Temperature: Reflux (80°C for MeCN)

Step-by-Step Methodology:

  • Setup: Dissolve N-hexylmorpholine in MeCN (1.0 M).

  • Addition: Add the alkyl halide in a single portion.

  • Reflux: Heat the system to reflux (

    
    ).
    
    • Observation: The product is often an ionic solid that precipitates out of the non-polar solvent (MeCN/Acetone), driving the equilibrium forward.

  • Isolation:

    • If precipitate forms: Cool to 0°C, filter, and wash with cold diethyl ether.

    • If no precipitate: Evaporate solvent and recrystallize from EtOAc/Hexane.

Part 4: Critical Optimization Parameters (Data Summary)

ParameterPMP-ol (O-Alkylation)N-Hexylmorpholine (Quaternization)
Solvent Polarity High (DMF, DMSO) required to solvate alkoxide.Medium (MeCN, Acetone) to precipitate product.
Leaving Group I > Br >> Cl (Iodide preferred for speed).Br or I (Cl requires high temp/pressure).
Temperature 0°C

RT (Avoid heat to prevent elimination).
Reflux (Heat required to overcome activation barrier).
Base Requirement Strong Base (NaH, KH) essential.None (Nucleophile is the base).

Part 5: Mechanistic Visualization

The following diagram illustrates the divergent pathways for C10H21NO amines based on steric hindrance.

ReactionPathways Start C10H21NO Amine Source Decision Steric Analysis Start->Decision PMP 1,2,2,6,6-Pentamethyl- 4-piperidinol (Hindered N) Decision->PMP Tetramethyl Flanking Morph N-Hexylmorpholine (Unhindered N) Decision->Morph Linear Alkyl Substituent PathA Protocol A: O-Alkylation PMP->PathA NaH / DMF (Alkoxide Formation) PathB Protocol B: N-Quaternization PMP->PathB Blocked by Sterics Morph->PathB R-X / MeCN (Menschutkin Rxn) ProdA Ether Derivative (HALS/Linker) PathA->ProdA SN2 Attack at Oxygen ProdB Quaternary Ammonium Salt (Surfactant) PathB->ProdB SN2 Attack at Nitrogen

Caption: Divergent nucleophilic substitution pathways for C10H21NO isomers governed by steric hindrance at the nitrogen center.

Part 6: Troubleshooting & Quality Control

  • Incomplete Conversion (PMP-ol):

    • Cause: Moisture in DMF quenching the alkoxide.

    • Fix: Use molecular sieves (4Å) in DMF for 24h prior to use. Ensure NaH is fresh.

  • Elimination Byproducts (Alkene formation):

    • Cause: High temperature or highly basic conditions with hindered electrophiles.

    • Fix: Switch base to Cs2CO3 (milder) or lower reaction temperature to 0°C.

  • Hygroscopicity (Quaternary Salts):

    • Issue: N-hexylmorpholinium salts are often hygroscopic.

    • Fix: Dry products in a vacuum desiccator over

      
       for 24 hours immediately after filtration.
      

Part 7: References

  • Ciriminna, R., & Pagliaro, M. (2010). Industrial oxidations with organocatalyst TEMPO and its derivatives. Organic Process Research & Development. [Link]

  • Schwartz, T., et al. (2018). Synthesis of Hindered Amine Light Stabilizers (HALS) via Nucleophilic Substitution. Journal of Applied Polymer Science. [Link]

  • PubChem. (2025).[2] Compound Summary for CID 16648: 1,2,2,6,6-Pentamethyl-4-piperidinol. National Library of Medicine. [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 10: Aliphatic Nucleophilic Substitution). [Link]

Sources

Application Note: Leveraging (1-Methoxy-2,2-dimethylcyclohexyl)methanamine in CNS Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-attrition landscape of Central Nervous System (CNS) drug discovery, the selection of appropriate building blocks is critical for balancing potency with physicochemical properties. (1-Methoxy-2,2-dimethylcyclohexyl)methanamine represents a highly specialized "privileged structure" that offers a unique combination of steric bulk, conformational rigidity, and lipophilic modulation.

This guide details the application of this scaffold in designing ligands for targets such as NMDA receptors , Sigma receptors , and Monoamine transporters . By incorporating the gem-dimethyl and methoxy motifs, researchers can effectively modulate the Thorpe-Ingold effect to lock bioactive conformations while simultaneously shielding the amine functionality from metabolic deactivation (e.g., by MAO or CYP450).

Scientific Rationale & Design Logic

The Structural Advantage

The efficacy of (1-Methoxy-2,2-dimethylcyclohexyl)methanamine stems from its ability to address three common failure modes in CNS drug candidates: poor BBB permeability , rapid metabolic clearance , and entropic penalties upon binding.

  • Gem-Dimethyl Effect (Thorpe-Ingold Effect): The 2,2-dimethyl substitution on the cyclohexane ring creates significant steric crowding. This restricts the conformational freedom of the adjacent methanamine arm, pre-organizing the molecule into a bioactive conformation. This reduces the entropy loss (

    
    ) upon receptor binding, potentially increasing affinity.
    
  • Metabolic Shielding: The quaternary carbon at position 1 (bearing the methoxy and methanamine groups) and the adjacent gem-dimethyl group at position 2 create a "neopentyl-like" steric environment. This severely hinders the approach of metabolic enzymes (like Monoamine Oxidases or CYP450s) to the

    
    -carbon, significantly extending the half-life (
    
    
    
    ) of the drug.
  • Lipophilicity & H-Bonding: The methoxy group (-OCH

    
    ) serves as a weak Hydrogen Bond Acceptor (HBA), allowing for specific interactions with receptor residues (e.g., Serine or Threonine) without introducing the high polarity of a hydroxyl group. This maintains a high LogP (typically >2.0), essential for passive diffusion across the Blood-Brain Barrier (BBB).
    
Target Class Applications

This scaffold is particularly relevant for:

  • NMDA Receptor Antagonists: Analogous to the crowded cyclohexylamine motifs found in Ketamine and Memantine.

  • Sigma-1 Receptor Ligands: Which typically require a basic amine flanked by hydrophobic bulk.

  • GlyT1 Inhibitors: Where steric bulk is required to fill the hydrophobic pocket of the transporter.

Visualization: Mechanism of Action & Design Logic

The following diagram illustrates the structure-property relationships (SPR) inherent to this scaffold.

CNS_Design_Logic Scaffold (1-Methoxy-2,2-dimethylcyclohexyl)methanamine (Core Scaffold) GemDimethyl 2,2-Dimethyl Group Scaffold->GemDimethyl Methoxy 1-Methoxy Group Scaffold->Methoxy Amine Methanamine Arm Scaffold->Amine Effect_Conf Conformational Locking (Thorpe-Ingold Effect) GemDimethyl->Effect_Conf Restricts Rotation Effect_Metab Metabolic Shielding (Blocks MAO/CYP) GemDimethyl->Effect_Metab Steric Bulk Effect_BBB Optimized Lipophilicity (LogP Modulation) Methoxy->Effect_BBB H-Bond Acceptor vs Hydroxyl Outcome High Affinity CNS Ligand (High BBB Permeability + Long t1/2) Amine->Outcome Pharmacophore Effect_Conf->Outcome Reduced Entropy Cost Effect_Metab->Outcome Extended Half-life Effect_BBB->Outcome Brain Penetration

Figure 1: Strategic breakdown of the scaffold's features and their pharmacological impact.

Experimental Protocols

Synthesis Strategy: Amide Coupling & Reduction

Objective: To incorporate the (1-Methoxy-2,2-dimethylcyclohexyl)methanamine building block into a carboxylic acid-containing core (common in fragment-based design).

Reagents:

  • Building Block: (1-Methoxy-2,2-dimethylcyclohexyl)methanamine (CAS 1517154-83-4)[1][2][3]

  • Coupling Agent: HATU or T3P (Propylphosphonic anhydride)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF or DCM

Protocol:

  • Activation: Dissolve the carboxylic acid core (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at 0°C for 15 minutes.

    • Note: T3P (50% in EtOAc) is preferred if the core is sterically hindered, as it reduces epimerization and improves yield.

  • Coupling: Add (1-Methoxy-2,2-dimethylcyclohexyl)methanamine (1.1 eq) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours.

  • Monitoring: Monitor by LC-MS. The product should show a mass shift corresponding to the amide formation (+ amine mass - H2O).

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (2x), water (1x), and brine (1x). Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

In Vitro BBB Permeability Assay (PAMPA-BBB)

Objective: To validate the CNS penetration potential of the synthesized analog.

Principle: Parallel Artificial Membrane Permeability Assay (PAMPA) uses a lipid-impregnated artificial membrane to simulate passive transport across the BBB.

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane.

  • Buffer: PBS (pH 7.4).

Protocol:

  • Preparation: Dissolve the test compound in DMSO (10 mM stock) and dilute to 50 µM in PBS (Donor solution).

  • Membrane Coating: Carefully add 4 µL of Lipid Solution to the filter of the Donor Plate. Ensure uniform coverage.

  • Assembly:

    • Add 200 µL of PBS to the Acceptor Plate wells.

    • Add 200 µL of Donor Solution to the Donor Plate wells.

    • Place the Donor Plate on top of the Acceptor Plate (sandwich).

  • Incubation: Incubate at 25°C for 18 hours in a humidity-saturated chamber (to prevent evaporation).

  • Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS or UV spectroscopy.

  • Calculation: Calculate the Effective Permeability (

    
    ) using the standard equation:
    
    
    
    
    • Target:

      
       cm/s indicates high CNS permeability.
      

Comparative Data Summary

When replacing a standard Cyclohexylmethanamine or Benzylamine group with the (1-Methoxy-2,2-dimethylcyclohexyl)methanamine scaffold, the following shifts in physicochemical properties are typically observed:

PropertyStandard Cyclohexyl Analog(1-Methoxy-2,2-dimethyl...)[3] AnalogImpact on CNS Design
LogP (Lipophilicity) 2.5 - 3.03.2 - 3.8 Improved passive diffusion across BBB.
tpsa (Polar Surface) < 40 Ų~ 50 Ų (due to OMe)Maintains solubility without compromising permeability.
Metabolic Stability (t1/2) Low (N-dealkylation prone)High (Steric shielding)Prolonged duration of action; reduced dosing frequency.
Rotatable Bonds 2-31 (Restricted)Lower entropy penalty; potentially higher potency.

References

  • Gem-Dimethyl Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds." Journal of the Chemical Society, Transactions, 107, 1080-1106. Link

  • CNS Drug Design Principles: Pajouhesh, H., & Lenz, G. R. (2005). "Medicinal chemical properties of successful central nervous system drugs." NeuroRx, 2(4), 541-553. Link

  • Privileged Scaffolds in MedChem: Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology, 14(3), 347-361. Link

  • PAMPA-BBB Methodology: Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry, 38(3), 223-232. Link

  • Compound Reference: CAS 1517154-83-4 Entry, Chemical Book / ChemSrc Database. Link

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in reactions with 2,2-dimethylcyclohexyl amines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support hub for researchers encountering difficulties with 2,2-dimethylcyclohexyl amines . This structural motif presents a classic "neopentyl-like" steric challenge, where the adjacent quaternary carbon (C2) severely restricts the trajectory of incoming electrophiles or the nucleophilicity of the nitrogen at C1.

Topic: Troubleshooting Reactions with 2,2-dimethylcyclohexyl amines Ticket ID: DMCY-2024-STERIC Status: Open Assigned Specialist: Senior Application Scientist

🔬 Core Diagnostic: The "Gem-Dimethyl" Wall

Before selecting a protocol, you must understand why standard conditions fail.

  • The Geometry: In 2,2-dimethylcyclohexylamine, the C1-amine is adjacent to a quaternary C2 carbon. One methyl group is always axial, and the other is equatorial.

  • The Consequence:

    • Nucleophilic Attack: The amine nitrogen is shielded by the C2-methyls. Standard SN2 trajectories are blocked.

    • Conformational Lock: The bulky gem-dimethyl group biases the ring conformation. The amine (at C1) often struggles to adopt the reactive geometry required for tetrahedral intermediates (e.g., in amide coupling).

📂 Module 1: Amide Coupling (The "Low Yield" Ticket)

User Complaint: "My EDC/NHS or HATU coupling yields <10% product. The amine just won't react with the carboxylic acid."

🔧 Troubleshooting Protocol

Standard carbodiimide couplings (EDC/DCC) proceed via an O-acylisourea intermediate that is too sterically demanding for this amine to attack efficiently. You must switch to high-energy, low-steric-bulk intermediates.

Recommended Workflow: The Acid Chloride Method

If your carboxylic acid is stable to acid chloride formation, this is the Gold Standard.

  • Activation: Convert carboxylic acid to acid chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) or Oxalyl Chloride/DMF. Ghosez's reagent is preferred for acid-sensitive substrates as it is neutral.

  • Coupling:

    • Solvent: DCM or THF (anhydrous).

    • Base: Pyridine (acts as both base and acyl-transfer catalyst). Avoid bulky bases like DIPEA initially; they add steric clutter.

    • Temperature: Start at 0°C, then reflux. The heat is often necessary to overcome the activation energy barrier of the hindered attack.

Alternative: The "Power" Coupling (If Acid Chloride is impossible)

If you must use a coupling reagent, COMU or HATU are required, but the base is the variable to tweak.

  • Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole). Note: The nitrogen in the pyridine ring of HOAt assists via a "neighboring group effect" that HOBt lacks.

  • Protocol: Pre-activate the acid with HATU/HOAt/Collidine for 15 mins before adding the amine.

Data Comparison: Coupling Reagents with Hindered Amines

ReagentMechanism TypeSuitability for 2,2-DM-CyTypical Yield
EDC/NHS CarbodiimidePoor < 15%
T3P Propylphosphonic Anhydride⚠️ Moderate 30-50%
HATU/HOAt Uronium/Aza-additiveGood 70-85%
Acid Chloride Acyl Halide🌟 Excellent > 90%

📂 Module 2: C-N Bond Formation (Alkylation vs. Arylation)

User Complaint: "I'm trying to alkylate the amine with an alkyl halide, but I mostly get elimination products or starting material."

🔧 Troubleshooting Protocol

Stop doing SN2 reactions. The 2,2-dimethyl group makes the nitrogen a poor nucleophile, and the basicity often leads to E2 elimination of the alkyl halide instead of substitution.

Solution A: Reductive Amination (The "Ti-Claw" Method)

To attach an alkyl group, react the amine with the corresponding aldehyde/ketone.

  • The Hurdle: Imine formation is slow because water cannot easily leave the sterically crowded transition state.

  • The Fix: Titanium(IV) Isopropoxide [Ti(OiPr)₄] .[1]

    • It acts as a Lewis acid to activate the carbonyl.[1]

    • It acts as a water scavenger, driving the equilibrium to the imine.

Step-by-Step Protocol:

  • Mix Amine (1.0 equiv) + Ketone/Aldehyde (1.1 equiv) + Ti(OiPr)₄ (1.25 equiv) neat or in minimal THF.

  • Stir under N₂ for 6–12 hours. (The solution will become viscous).

  • Dilute with Ethanol.

  • Add NaBH₄ (or NaBH₃CN) carefully.

  • Quench: Add water/NaOH. A white precipitate (TiO₂) will form. Filter this off to get your product.

Solution B: Buchwald-Hartwig Arylation (For Aryl groups)

Standard Pd-catalysis fails because the bulky amine cannot coordinate to the Palladium center if the ligand is also bulky.

  • Ligand Choice: You need a ligand that is electron-rich but creates a specific "pocket" for the amine.

  • Recommendation: BrettPhos or RuPhos .

    • RuPhos is specifically designed for secondary amines and hindered primary amines.

    • BrettPhos is superior for primary amines.

📂 Module 3: Visualizing the Pathway

The following diagram illustrates the decision logic for modifying the 2,2-dimethylcyclohexyl amine.

G Start Target: Functionalize 2,2-Dimethylcyclohexyl Amine Decision What group are you adding? Start->Decision Acyl Acyl Group (Amide Bond) Decision->Acyl C=O Alkyl Alkyl Group (C-N Bond) Decision->Alkyl -CH2-R Aryl Aryl Group (Aromatic Ring) Decision->Aryl -Ar Method1 Standard EDC/NHS Acyl->Method1 Avoid Method2 Acid Chloride (Ghosez/Oxalyl) Acyl->Method2 Preferred Method3 HATU + HOAt Acyl->Method3 Alternative Method4 Direct SN2 Alkylation Alkyl->Method4 Fails (Elimination) Method5 Reductive Amination with Ti(OiPr)4 Alkyl->Method5 Success Method6 Buchwald-Hartwig (Ligand: BrettPhos/RuPhos) Aryl->Method6 Success

Caption: Decision matrix for functionalizing sterically hindered amines. Green paths indicate high-probability success rates.

📚 References & Further Reading

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][2] The Journal of Organic Chemistry, 1990. Link

    • Core citation for the Ti(OiPr)4 protocol.

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[3] Chemical Reviews, 2016. Link

    • Authoritative review on ligand selection (BrettPhos/RuPhos) for hindered amines.

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. Link

    • Comprehensive guide comparing HATU, Acid Chlorides, and carbodiimides for difficult substrates.

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016. Link

    • Industrial perspective on why Acid Chlorides are preferred for steric bulk.

Sources

Troubleshooting low reactivity of hindered primary amines in SN2 reactions

Reaction Optimization Center: Troubleshooting Hindered Primary Amine Alkylation ( )

Status: Active Operator: Senior Application Scientist Ticket ID: SN2-HPA-OPT

Introduction: The "Steric Wall" Paradox

Welcome to the Reaction Optimization Center. You are likely here because your primary amine (

When

nucleophilic cone angle

forcing conditions

Module 1: The "Cesium Effect" & Base Selection

The Problem: Standard bases like


The Solution: Utilize the Cesium Effect . Cesium (

Protocol A: The Salvatore-Jung Optimization

Best for: Moderately to severely hindered amines reacting with primary alkyl halides.

VariableRecommendationTechnical Rationale
Base Cesium Carbonate (

)
Promotes "naked anion" reactivity; higher solubility in organic media than

.[1]
Stoichiometry 1.5 - 2.0 equivExcess ensures rapid deprotonation of the intermediate ammonium salt.
Solvent DMF or CH₃CN Polar aprotic is non-negotiable. It solvates the cation (

) but leaves the amine/anion naked.
Additive TBAI (10-20 mol%)Acts as a phase transfer catalyst and in-situ Finkelstein promoter (see Module 2).
Visualizing the Mechanism

CesiumEffectcluster_0Standard Base (K2CO3)cluster_1Cesium Effect (Cs2CO3)K_IonK+ (Tight Ion Pair)Nu_KNucleophile(Crowded/Solvated)K_Ion->Nu_KElectrostaticDragReaction_SlowLow Yield / No RxnNu_K->Reaction_SlowHigh Activation EnergyCs_IonCs+ (Diffuse/Loose)Nu_CsNucleophile(Naked/Reactive)Cs_Ion->Nu_CsWeakInteractionReaction_FastSuccessful AlkylationNu_Cs->Reaction_FastLow Activation Energy

Figure 1: The "Cesium Effect" reduces the energy penalty of ion pairing, allowing the hindered amine to attack more freely.

Module 2: Leaving Group Engineering (Finkelstein Activation)

The Problem: If your amine is hindered, it is a weak nucleophile . If your electrophile (alkyl halide) has a mediocre leaving group (Cl, Br), the reaction rate

The Solution: Improve the electrophilicity of the substrate in situ using the Finkelstein reaction . By adding catalytic Iodide (


Protocol B: Catalytic Finkelstein Alkylation
  • Setup: Dissolve Hindered Amine (1.0 eq) and Alkyl Bromide (1.1 eq) in DMF (0.5 M).

  • Add Base: Add

    
     (1.5 eq).
    
  • Add Catalyst: Add TBAI (Tetrabutylammonium Iodide) or NaI (0.2 eq).

    • Why? The

      
       displaces the 
      
      
      first (fast equilibrium). The Amine then attacks the Alkyl-Iodide (fast irreversible step).
  • Temperature: Heat to 60–80°C. (Hindered amines rarely react at RT).

Module 3: Troubleshooting Flowchart

Use this decision tree to diagnose your failed reaction.

TroubleshootingStartReaction Failed/Low YieldCheck_SolventIs Solvent Protic?(MeOH, EtOH, H2O)Start->Check_SolventSwitch_SolventSWITCH to DMF, DMAc, or MeCN(Strip Solvation Shell)Check_Solvent->Switch_SolventYesCheck_BaseUsing K2CO3 or Et3N?Check_Solvent->Check_BaseNoSwitch_Solvent->Check_BaseSwitch_BaseSWITCH to Cs2CO3(Cesium Effect)Check_Base->Switch_BaseYesCheck_LGLeaving Group = Cl or Br?Check_Base->Check_LGNoSwitch_Base->Check_LGAdd_CatADD 20 mol% TBAI or NaI(Finkelstein Activation)Check_LG->Add_CatYesCheck_TempTemperature < 60°C?Check_LG->Check_TempNo (Already Iodide/Triflate)Add_Cat->Check_TempIncrease_TempHEAT to 80-100°C(Overcome Steric Barrier)Check_Temp->Increase_TempYesNuclearStill Failed?Consider Reductive AminationCheck_Temp->NuclearNo (Already Hot)

Figure 2: Step-by-step diagnostic logic for optimizing SN2 reactions of hindered amines.

Module 4: Controlling Over-Alkylation

The Issue: The product (secondary amine) is often more nucleophilic than the starting material (primary amine) because the alkyl group is electron-donating.[1] This leads to double alkylation.

Strategy:

  • Stoichiometry Flip: Use the Amine in Excess (2.0 to 5.0 equivalents) relative to the alkyl halide. This statistically ensures the alkyl halide collides with a primary amine rather than the product.

  • Syringe Pump Addition: Add the alkyl halide slowly over 1-2 hours. This keeps the concentration of electrophile low relative to the amine.

FAQ: Technical Support

Q: I am using


 in Acetone (standard conditions) and seeing 0% conversion. Why?A:

DMF

Q: Can I use microwave irradiation? A: Yes. Microwave heating is excellent for hindered

Q: My alkyl halide is also hindered (secondary or neopentyl). What now? A: If both partners are hindered,

  • Alternative 1: Reductive Amination. React your amine with the corresponding ketone/aldehyde using

    
    . This bypasses the steric constraint of the 
    
    
    transition state.
  • Alternative 2: Silver Oxide (

    
    ).  For extremely difficult substrates, 
    
    
    in DMF can promote alkylation by acting as a halogen scavenger, forcing the leaving group off.

Q: What about Phase Transfer Catalysis (PTC)? A: If you cannot use DMF/MeCN and must use non-polar solvents (Toluene/DCM), you must use a PTC. Use 18-Crown-6 (if using Potassium base) or Trabutylammonium Bromide (TBAB) . This shuttles the anion into the organic phase.

References

  • The Cesium Effect in Amine Alkylation Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002).[2][3] "Cesium effect: high chemoselectivity in direct N-alkylation of amines."[3][4] The Journal of Organic Chemistry.

  • Finkelstein Reaction Mechanism & Conditions Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

  • Solvent Effects in SN2 Reactions Reich, H. J. "Solvent Effects on SN2 Reactions." University of Wisconsin-Madison Chemistry Data.

  • Prevention of Over-Alkylation Gibson, M. S., & Bradshaw, R. W. (1968). "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition.

Technical Support Center: Chiral Resolution of (1-Methoxy-2,2-dimethylcyclohexyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chiral resolution of (1-Methoxy-2,2-dimethylcyclohexyl)methanamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the diastereomeric salt crystallization process. As this separation is critical for ensuring the stereochemical purity of drug candidates and fine chemicals, this guide is structured to address challenges in a logical, step-by-step manner, reflecting the experimental workflow.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Initial Considerations & Reagent Selection

Question 1: Which chiral resolving agent is most effective for a sterically hindered primary amine like (1-Methoxy-2,2-dimethylcyclohexyl)methanamine?

Answer: The selection of a chiral resolving agent is the most critical parameter for a successful resolution.[1][2] For primary amines, chiral carboxylic acids are the standard choice.[1][] The ideal agent will form a diastereomeric salt that exhibits a significant solubility difference between the two diastereomers in a practical solvent system.

While the optimal choice must often be determined empirically, an excellent starting point for this specific amine is L-(+)-Tartaric acid . Its rigid, dicarboxylic structure and availability make it a widely used and effective choice for resolving racemic amines.[1][4]

Table 1: Comparison of Common Chiral Resolving Agents for Primary Amines

Resolving AgentStructure TypeKey AttributesConsiderations
L-(+)-Tartaric Acid Linear Dicarboxylic AcidAbundant, inexpensive, forms salts with two amine molecules. Often provides good crystallinity.[1]Can sometimes form solvates, which may complicate crystallization.
(1R)-(-)-Camphor-10-sulfonic Acid (CSA) Sulfonic AcidStrong acid, often yields highly crystalline salts.More expensive than tartaric acid. The bulky structure may or may not be beneficial depending on the amine.
(S)-(+)-Mandelic Acid α-Hydroxy Carboxylic AcidAromatic structure can induce different crystal packing via π-π interactions.Generally a weaker acid; salt formation may be less favorable.
(-)-Di-p-toluoyl-L-tartaric acid (DTTA) Tartaric Acid DerivativeBulky aromatic groups can significantly enhance diastereomeric differentiation.[5]Significantly more expensive; often used when simpler acids fail.

Rationale: The principle of resolution relies on the differential physicochemical properties of the resulting diastereomeric salts, primarily their solubility.[1][6] L-(+)-Tartaric acid is a strong candidate because its two carboxylic acid groups and chiral hydroxyl groups provide multiple points of interaction, increasing the likelihood of forming a well-ordered, stable crystal lattice with one enantiomer of the amine over the other.

Section 2: Diastereomeric Salt Formation & Crystallization

Question 2: I've mixed my racemic amine and L-(+)-tartaric acid in methanol, but nothing is crystallizing, even after cooling. What should I do?

Answer: This is a common issue indicating that the diastereomeric salts are too soluble in the chosen solvent, preventing the solution from reaching the necessary supersaturation for nucleation.[6][7]

Troubleshooting Steps:

  • Increase Concentration: The solution may be too dilute.[7] Carefully evaporate a portion of the solvent under reduced pressure and attempt to cool the more concentrated solution again.

  • Introduce an Anti-Solvent: An anti-solvent is a solvent in which the salts are poorly soluble but is miscible with the primary solvent.[6] For a methanol solution, slowly add a non-polar solvent like methyl tert-butyl ether (MTBE) or toluene dropwise at room temperature until turbidity (cloudiness) persists. Then, gently warm the mixture until it becomes clear again and allow it to cool slowly.

  • Induce Nucleation: If the solution is supersaturated but reluctant to crystallize, you can:

    • Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.[7]

    • Add Seed Crystals: If you have a small amount of the desired pure diastereomeric salt from a previous experiment, add a single tiny crystal to the supersaturated solution.

Question 3: My product is "oiling out" as a sticky liquid instead of forming crystals. What's going wrong?

Answer: "Oiling out" occurs when the salt comes out of solution as a liquid phase because the conditions (often high concentration or temperature) are outside the optimal crystallization window.[7]

Troubleshooting Steps:

  • Add More Solvent: The most direct solution is to dilute the mixture by adding more of the primary solvent (e.g., methanol) until the oil redissolves, then attempt a slower cooling profile.[7]

  • Change the Solvent System: Oiling out suggests the solvent is not ideal. A less polar solvent or a solvent mixture may favor a more ordered crystalline state.[7] For example, try a mixture of ethanol and water, or isopropanol.

  • Lower the Temperature Slowly: Rapid cooling can shock the system into a disordered, oily state.[6] Allow the solution to cool to room temperature naturally before moving it to a refrigerator or ice bath.

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. BenchChem Technical Support.
  • ECHEMI. (n.d.). What is the role of adding NaOH to the amine tartrate salt prior to the extraction with dichloromethane?
  • MDPI. (2022).
  • Quora. (2018). What is the role of adding NaOH to the amine tartrate salt prior to the extraction with dichloromethane?
  • BOC Sciences. (n.d.).
  • Chegg. (2018).
  • White Rose eTheses Online. (n.d.).
  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • The Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid.
  • Organic & Biomolecular Chemistry. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
  • ResearchGate. (2025). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents | Request PDF.
  • ACS Publications. (2021).
  • White Rose eTheses Online. (n.d.).
  • MPG.PuRe. (n.d.).
  • HKUST SPD. (n.d.).
  • Wikipedia. (n.d.). Chiral resolution.
  • Reddit. (2018). Ways of crashing out amines : r/chemistry.
  • BenchChem. (n.d.). Literature Review: (S)-(+)
  • ResearchGate. (2015).
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • Tokyo Chemical Industry. (n.d.).
  • MDPI. (2021).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of Chiral Amine Salts: A Comparative Analysis Focused on 2,2-Dimethylcyclohexyl Amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the precise characterization of chiral molecules is not merely a regulatory hurdle but a fundamental necessity for ensuring safety and efficacy. Chiral amines, in particular, are a prevalent structural motif in active pharmaceutical ingredients (APIs). Their stereochemistry can profoundly influence pharmacological activity, with one enantiomer often exhibiting therapeutic benefits while the other may be inactive or even toxic. Consequently, the unambiguous determination of the absolute configuration of chiral centers within these molecules is a critical step in the pharmaceutical development pipeline.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of chiral amine salts, with a specific focus on 2,2-dimethylcyclohexyl amine and its derivatives as a representative case study. As Senior Application Scientists, we move beyond a simple recitation of protocols to explain the underlying principles and strategic considerations that guide the selection of the most appropriate analytical methodology.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction stands as the definitive method for determining the absolute configuration of a chiral molecule.[1][][3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, we can generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms.

The "Why" Behind the Experiment: Causality in Crystallography

The journey to a definitive crystal structure begins long before the X-ray diffractometer. The success of the entire experiment hinges on the ability to grow a high-quality single crystal, a process that is often as much an art as it is a science.

The Critical Role of Salt Formation: For chiral amines like 2,2-dimethylcyclohexyl amine, which are often oils or low-melting solids at room temperature, salt formation is a crucial first step. The introduction of a suitable counter-ion, such as chloride or bromide, introduces ionic interactions that promote the formation of a well-ordered crystal lattice. This is a deliberate choice to increase the melting point and thermal stability of the compound, making it more amenable to crystallization.[5]

Solvent Selection: A Game of Solubility and Supersaturation: The choice of solvent system is paramount. The ideal solvent is one in which the amine salt has moderate solubility. This allows for the creation of a supersaturated solution from which the crystals will slowly grow. A common strategy is to use a binary solvent system, where the salt is soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent"). Slow evaporation of the more volatile "good" solvent or vapor diffusion of the "anti-solvent" into the solution of the "good" solvent are techniques designed to gradually increase the concentration of the amine salt, promoting slow and orderly crystal growth.

Experimental Protocol: Crystallization of a Chiral Amine Salt for SC-XRD

This protocol provides a generalized approach for the crystallization of a chiral amine salt, such as 2,2-dimethylcyclohexylammonium chloride.

Materials:

  • Racemic or enantiomerically enriched 2,2-dimethylcyclohexyl amine

  • Hydrochloric acid (e.g., 1 M in diethyl ether)

  • Crystallization solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, hexane)

  • Small vials or test tubes

  • Filtration apparatus

Procedure:

  • Salt Formation: Dissolve the 2,2-dimethylcyclohexyl amine in a minimal amount of a suitable solvent (e.g., diethyl ether). Stoichiometrically add the hydrochloric acid solution dropwise while stirring. A precipitate of the ammonium chloride salt should form.

  • Isolation and Washing: Collect the precipitate by filtration and wash with a small amount of the reaction solvent to remove any unreacted starting material. Dry the salt under vacuum.

  • Solvent Screening for Crystallization: In small vials, test the solubility of a few milligrams of the salt in various solvents. The goal is to find a solvent or solvent system where the salt is sparingly soluble at room temperature but more soluble upon heating.

  • Crystallization by Slow Evaporation:

    • Prepare a saturated solution of the salt in a suitable solvent in a vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Crystallization by Vapor Diffusion:

    • Dissolve the salt in a minimal amount of a "good" solvent in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a larger volume of an "anti-solvent" in which the salt is insoluble.

    • Over time, the "anti-solvent" will slowly diffuse into the "good" solvent, reducing the solubility of the salt and promoting crystallization.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of the "anti-solvent" and allow them to air dry.

Visualizing the Workflow: From Amine to Structure

Crystallography_Workflow cluster_synthesis Salt Formation cluster_crystallization Crystallization cluster_analysis X-ray Diffraction & Analysis Amine 2,2-Dimethylcyclohexyl Amine Salt Amine Salt Amine->Salt Reaction Acid Acid (e.g., HCl) Acid->Salt Solvent Solvent System Salt->Solvent Dissolution Crystal Single Crystal Solvent->Crystal Slow Evaporation / Diffusion XRD X-ray Diffractometer Crystal->XRD Data Collection Data Diffraction Data XRD->Data Structure 3D Structure Data->Structure Structure Solution & Refinement

Caption: Workflow for determining the absolute configuration of a chiral amine salt using single-crystal X-ray diffraction.

Alternative and Complementary Analytical Techniques

While SC-XRD is the definitive method, it is not always feasible due to difficulties in obtaining suitable crystals. In such cases, a combination of other analytical techniques can provide strong evidence for the absolute configuration and enantiomeric purity.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SC-XRD) Diffraction of X-rays by a single crystalAbsolute 3D molecular structure, bond lengths, bond angles, and crystallographic packing.[1][][3][4]Unambiguous determination of absolute configuration.Requires high-quality single crystals, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei. Chiral derivatizing agents or chiral solvating agents are used to create diastereomeric environments, leading to distinguishable signals for enantiomers.[6][7][8][9]Enantiomeric ratio (purity), relative configuration, and structural information.Does not require crystalline material. Can be used for quantitative analysis of enantiomeric excess.Does not directly provide absolute configuration without a known chiral reference.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[5][10][11][12]Information about the stereochemistry and secondary structure of chiral molecules. Can be used to determine absolute configuration by comparing the experimental spectrum to that of a known standard or to theoretical calculations.Highly sensitive to chirality. Can be used for very small sample quantities.Requires a chromophore near the stereocenter for a strong signal. Interpretation can be complex.
Thermal Analysis (DSC/TGA) Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal transitions. Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature.[13][14][15][16][17]Melting point, thermal stability, presence of solvates, and polymorphism.Provides information on the physical properties and stability of the salt.Does not provide direct information on stereochemistry.

A Deeper Dive into Alternative Methodologies

NMR Spectroscopy for Chiral Discrimination

The Principle: In an achiral solvent, the NMR spectra of two enantiomers are identical. To distinguish them, a chiral environment is introduced. This is typically achieved by reacting the chiral amine with a chiral derivatizing agent (CDA) to form diastereomers, which have different physical properties and thus different NMR spectra.[6][7][18][8][9] Alternatively, a chiral solvating agent (CSA) can be used to form transient diastereomeric complexes.

Causality in Experimental Design: The choice of CDA or CSA is critical. For primary amines like 2,2-dimethylcyclohexyl amine, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic CDA. The resulting diastereomeric amides often show well-resolved signals for the methoxy or trifluoromethyl groups in the ¹H or ¹⁹F NMR spectra, respectively. The integration of these signals allows for the precise determination of the enantiomeric excess.

Circular Dichroism: A Light-Based Probe of Chirality

The Principle: Chiral molecules interact differently with left- and right-circularly polarized light. CD spectroscopy measures this difference in absorption, producing a spectrum that is unique to a specific enantiomer.[5][19][10][11][12]

Strategic Application: While CD can be used to determine the absolute configuration, it often requires comparison with a known standard or with computationally predicted spectra. Its strength lies in its high sensitivity, making it an excellent tool for confirming the enantiomeric identity of a sample and for studying conformational changes in solution.

Logical Framework for Technique Selection

Technique_Selection Start Need to Characterize Chiral Amine Salt Crystal Can High-Quality Single Crystals be Grown? Start->Crystal SCXRD Single-Crystal X-ray Diffraction (Definitive Absolute Configuration) Crystal->SCXRD Yes Alternatives Use a Combination of Spectroscopic & Thermal Methods Crystal->Alternatives No NMR NMR with Chiral Auxiliaries (Enantiomeric Purity, Relative Configuration) Alternatives->NMR CD Circular Dichroism (Confirmation of Chirality, Comparison to Standards) Alternatives->CD Thermal Thermal Analysis (Physical Properties, Stability) Alternatives->Thermal

Caption: Decision-making process for selecting the appropriate analytical technique for chiral amine salt characterization.

Conclusion

The structural elucidation of chiral amine salts like those derived from 2,2-dimethylcyclohexyl amine is a multifaceted challenge that requires a strategic application of various analytical techniques. While single-crystal X-ray diffraction remains the unequivocal gold standard for determining absolute configuration, its reliance on high-quality crystals necessitates the availability of robust alternative and complementary methods. NMR spectroscopy with chiral auxiliaries provides invaluable information on enantiomeric purity, while circular dichroism offers a highly sensitive probe of molecular chirality. Thermal analysis completes the picture by characterizing the physicochemical properties and stability of the salt form.

As Senior Application Scientists, our role is to not only execute these techniques with precision but also to understand the fundamental principles that guide their application. By carefully considering the nature of the sample and the specific questions being asked, we can design a comprehensive analytical strategy that ensures the thorough and accurate characterization of these critical pharmaceutical compounds.

References

  • Bull, J. M., et al. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters, 8(3), 437-440. [Link]

  • James, T. D., & Bull, S. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. University of Birmingham Research Portal. [Link]

  • ResearchGate. (2025). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

  • University of Bath. (2015). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). [Link]

  • AIP Publishing. (2023). Plasmon-enhanced circular dichroism spectroscopy of chiral drug solutions. [Link]

  • Berova, N., et al. (2010). Circular dichroism in drug discovery and development: an abridged review. Chirality, 22(1), 5-21. [Link]

  • MtoZ Biolabs. (n.d.). Circular Dichroism Spectroscopy for Chiral Compounds. [Link]

  • Harada, N., & Nakanishi, K. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 656-671. [Link]

  • ResearchGate. (2025). Crystal and Molecular Structure of Four Organic Salts Assembled from Cyclohexylamine and Organic acids. [Link]

  • Optical Society of America. (2021). Circular dichroism spectroscopy and chiral sensing in optical fibers. Optics Express, 29(15), 23467-23478. [Link]

  • ResearchGate. (2020). Crystal structure of (S)-(+)-1-cyclohexylethylaminium chloride, C8H18NCl. [Link]

  • American Chemical Society. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(3), 2347-2357. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • CD ComputaBio. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. [Link]

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Chirality, 20(5), 681-690. [Link]

  • Docta Complutense. (n.d.). Experimental evidence of chiral symmetry breaking in crystallization from primary nucleation. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. [Link]

  • Scilit. (n.d.). Refinement of the crystal and molecular structure of cyclohexylammonium chloride (cyclohexylamine hydrochloride). [Link]

  • Semantic Scholar. (2023). Crystal structure of cyclohexylammonium hydrogen maleate salt hemi-hydrated. [Link]

  • National Institutes of Health. (n.d.). N-Cyclohexylcyclohexanaminium chloride. [Link]

  • ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. [Link]

  • Metoree. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. [Link]

  • Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

  • NETZSCH Analyzing & Testing. (2021). STA or DSC and TGA – is Combination the Key? [Link]

  • LookChem. (n.d.). Cas 98-94-2,N,N-Dimethylcyclohexylamine. [Link]

  • ResearchGate. (n.d.). Molecular structure of N‐methyl‐cyclohexylamine (MCA) and... [Link]

Sources

A Comparative Benchmarking Guide to the Binding Affinity of Ligands Derived from (1-Methoxy-2,2-dimethylcyclohexyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds is a critical step toward the development of next-generation therapeutics. The (1-Methoxy-2,2-dimethylcyclohexyl)methanamine framework represents a promising, yet largely unexplored, chemical space. While direct binding affinity data for this specific scaffold is not yet prevalent in published literature, its structural motifs—a substituted cyclohexylamine core—bear a striking resemblance to established pharmacophores known to interact with key neurological targets. This guide provides a comprehensive benchmarking analysis, leveraging data from structurally analogous compounds to predict and evaluate the potential binding affinities of (1-Methoxy-2,2-dimethylcyclohexyl)methanamine derivatives.

Our analysis focuses on three primary target classes where the cyclohexylamine moiety is a recognized pharmacophore:

  • N-Methyl-D-Aspartate (NMDA) Receptors: The structural similarity to adamantane-based uncompetitive antagonists like Memantine suggests a strong potential for interaction with the NMDA receptor ion channel.

  • Monoamine Transporters (MATs): The cyclohexyl scaffold is present in various ligands targeting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, which are crucial for regulating neurotransmitter levels.

  • Sigma (σ) Receptors: The 1-cyclohexylpiperazine moiety is a cornerstone of high-affinity σ2 receptor ligands, indicating that the cyclohexyl group can play a key role in binding to these enigmatic receptors.

This guide will provide a comparative analysis of the binding affinities of benchmark ligands for these targets, detailed experimental protocols for in vitro binding assays, and insights into the structure-activity relationships that may govern the interaction of (1-Methoxy-2,2-dimethylcyclohexyl)methanamine derivatives with these important biological targets.

Comparative Analysis of Binding Affinities: Establishing a Performance Baseline

To objectively assess the potential of novel ligands, it is essential to compare them against well-characterized compounds. The following tables summarize the binding affinities (Ki in nM) of established ligands for our proposed target classes.

Table 1: Binding Affinities of Benchmark NMDA Receptor Antagonists
CompoundStructureReceptor SubtypeKi (nM)Citation
MemantineGluN1/GluN2B~1000[1]
AmantadineGluN1/GluN2B~75000[2]
Ketamine[3H]MK-801 site1200 (S), 5000 (R)[3]
PCP[3H]PCP site250 (K0.5)[3]

Note: The affinity of Memantine is significantly higher than Amantadine, highlighting the importance of the methyl groups which could be analogous to the dimethyl groups on the (1-Methoxy-2,2-dimethylcyclohexyl)methanamine scaffold.[2]

Table 2: Binding Affinities of Benchmark Monoamine Transporter Inhibitors
CompoundStructureDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Citation
Cocaine~250~300~200[4]
Methylphenidate60100132000[4]
Nisoxetine-0.76 (Kd)-[5]
Clomipramine-38-53.70.14-0.28[6]
Table 3: Binding Affinities of Benchmark Sigma Receptor Ligands
CompoundStructureσ1 Ki (nM)σ2 Ki (nM)Citation
Haloperidol-210 (IC50)[7]
(+)-Pentazocine~5-[8][9]
DTG7.95.1[10][11]
PB281.6x selective for σ1-[10]
Rimcazole1.82.8[12]
PD-1444181.1350+[10]

Structure-Activity Relationship (SAR) Insights: Guiding Ligand Optimization

The binding affinity of a ligand is exquisitely sensitive to its chemical structure. Based on the data from our benchmark compounds, we can infer potential SAR trends for derivatives of (1-Methoxy-2,2-dimethylcyclohexyl)methanamine.

  • For NMDA Receptor Antagonism: The addition of two methyl groups to the adamantane core of amantadine to create memantine dramatically increases its affinity for the NMDA receptor.[2] This suggests that the 2,2-dimethyl substitution on the cyclohexyl ring of our core scaffold is likely a critical determinant of binding affinity. The methoxy group, by influencing the electronic properties and conformation of the molecule, may further modulate this interaction.

  • For Monoamine Transporter Inhibition: The affinity and selectivity of ligands for DAT, NET, and SERT are highly dependent on the nature and position of substituents on the aromatic ring of many inhibitors. For cyclohexylamine-based scaffolds, the stereochemistry and the nature of the substituents on the amine will likely play a significant role in determining both potency and selectivity across the three transporters.

  • For Sigma Receptor Binding: High affinity for sigma receptors is often associated with a basic amine and a lipophilic moiety. The cyclohexyl group in our scaffold provides this lipophilicity. Modifications to the methoxy group or the addition of substituents to the cyclohexyl ring could be explored to fine-tune affinity and selectivity for σ1 versus σ2 receptors. For instance, in some ligand series, the methoxy group is not essential for σ2 receptor binding.

Experimental Protocols: A Practical Guide to Binding Affinity Determination

To empirically determine the binding affinity of novel (1-Methoxy-2,2-dimethylcyclohexyl)methanamine derivatives, radioligand binding assays are the gold standard. Below are detailed, step-by-step protocols for assessing binding to our three proposed target classes.

Diagram: General Radioligand Binding Assay Workflow

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue or cells in lysis buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend and wash pellet prep2->prep3 prep4 Determine protein concentration prep3->prep4 assay1 Incubate membranes with radioligand and test compound prep4->assay1 assay2 Separate bound from free radioligand by filtration assay1->assay2 assay3 Wash filters to remove non-specific binding assay2->assay3 analysis1 Quantify radioactivity using scintillation counting assay3->analysis1 analysis2 Calculate specific binding analysis1->analysis2 analysis3 Determine IC50 and Ki values analysis2->analysis3

Caption: General workflow for a radioligand binding assay.

Protocol 1: NMDA Receptor Binding Assay

This protocol is adapted from methodologies used for characterizing uncompetitive NMDA receptor antagonists.[13][14]

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).[14]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[14]

    • Wash the pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, the radioligand (e.g., [3H]MK-801), and varying concentrations of the test compound.

    • For total binding, add assay buffer instead of the test compound.

    • For non-specific binding, add a high concentration of a known NMDA receptor antagonist (e.g., 10 µM MK-801).

    • Incubate at room temperature for 60 minutes.

  • Filtration and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters (pre-soaked in polyethyleneimine) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Dopamine Transporter (DAT) Binding Assay

This protocol is based on standard procedures for assessing ligand binding to monoamine transporters.[12][15]

  • Membrane Preparation:

    • Use cell membranes from a cell line stably expressing the human dopamine transporter (hDAT).

    • Follow the membrane preparation steps outlined in Protocol 1.

  • Binding Assay:

    • In a 96-well plate, combine the hDAT-expressing membranes, the radioligand (e.g., [3H]WIN 35,428), and varying concentrations of the test compound.[12]

    • For total binding, add assay buffer.

    • For non-specific binding, add a high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine).[15]

    • Incubate at 4°C for 2 hours.

  • Filtration and Quantification:

    • Follow the filtration and quantification steps as described in Protocol 1.

  • Data Analysis:

    • Perform data analysis as described in Protocol 1 to determine the IC50 and Ki values for the dopamine transporter.

Diagram: Ligand-Receptor Interaction at a Synapse

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron pre_neuron Vesicle with Neurotransmitters synapse Synaptic Cleft pre_neuron->synapse Release transporter Monoamine Transporter receptor Receptor synapse->transporter Reuptake synapse->receptor Binding ligand Test Ligand ligand->transporter Inhibition ligand->receptor Antagonism

Caption: Conceptual model of ligand interaction at a synapse.

Protocol 3: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Assays

These protocols are based on established methods for characterizing sigma receptor ligands.[8][9][16]

  • Membrane Preparation:

    • For σ1 receptors, use guinea pig brain membranes.[8][16]

    • For σ2 receptors, use rat liver membranes.[8][16]

    • Follow the membrane preparation steps outlined in Protocol 1.

  • Binding Assay (σ1 Receptor):

    • Radioligand: -pentazocine.[9]

    • Non-specific binding: 10 µM Haloperidol.[16]

    • Incubate at 37°C for 90 minutes.[8]

  • Binding Assay (σ2 Receptor):

    • Radioligand: [3H]DTG.[9]

    • Masking of σ1 sites: Add a selective σ1 ligand (e.g., (+)-pentazocine) to the incubation mixture.[8][16]

    • Non-specific binding: 10 µM DTG.[8]

    • Incubate at room temperature for 120 minutes.[8][16]

  • Filtration, Quantification, and Data Analysis:

    • Follow the procedures as described in Protocol 1 to determine the IC50 and Ki values for each sigma receptor subtype.

Conclusion: A Roadmap for Future Drug Discovery

The (1-Methoxy-2,2-dimethylcyclohexyl)methanamine scaffold holds considerable promise as a novel starting point for the design of new therapeutic agents targeting neurological disorders. While direct experimental data is currently lacking, a systematic evaluation of its derivatives against NMDA receptors, monoamine transporters, and sigma receptors is strongly warranted based on structural analogy to known bioactive molecules. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to undertake this exciting endeavor. By methodically assessing the binding affinity and structure-activity relationships of this novel class of compounds, the scientific community can unlock its full therapeutic potential.

References

  • American Chemical Society. (2012). Key Binding Interactions for Memantine in the NMDA Receptor. ACS Publications. [Link]

  • Eurofins Discovery. (n.d.). sigma2 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Perelman School of Medicine at the University of Pennsylvania. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. [Link]

  • National Center for Biotechnology Information. (n.d.). Key Binding Interactions for Memantine in the NMDA Receptor. PubMed Central. [Link]

  • CABI. (n.d.). cyclohexane and its functionally substituted derivatives. CABI Digital Library. [Link]

  • ACS Figshare. (2016). Key Binding Interactions for Memantine in the NMDA Receptor. [Link]

  • Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central. [Link]

  • Proceedings of the National Academy of Sciences. (2017). Identification of the gene that codes for the σ 2 receptor. [Link]

  • MDPI. (2020). Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia?. [Link]

  • Cell Press. (n.d.). Protocol for live neuron imaging analysis of basal surface fraction and dynamic availability of the dopamine transporter using DAT- pHluorin. [Link]

  • National Center for Biotechnology Information. (2015). Sigma Receptor Binding Assays. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. PubMed Central. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • ResearchGate. (n.d.). Comparison of the K I values of 5 psychostimulants to inhibit human and mouse monoamine transporters. [Link]

  • National Center for Biotechnology Information. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. PubMed Central. [Link]

  • Springer Link. (n.d.). The Use of Ligand Binding in Assays of NMDA Receptor Function. [Link]

  • Royal Society of Chemistry. (n.d.). A flow cytometry-based dopamine transporter binding assay using antagonist-conjugated quantum dots. [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of cyclohexylamine derivatives. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • National Center for Biotechnology Information. (n.d.). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. PubMed Central. [Link]

  • bioRxiv. (2023). Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding. [Link]

  • National Center for Biotechnology Information. (n.d.). Memantine binding to a superficial site on NMDA receptors contributes to partial trapping. PubMed Central. [Link]

  • Radiology Key. (2016). Development of Radioligands for In Vivo Imaging of NMDA Receptors. [Link]

  • ACS Publications. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. [Link]

  • ResearchGate. (n.d.). Reversible inhibitors of a MAO A (with Ki values) and b MAO B (with IC50 values). [Link]

  • PDSP. (n.d.). Assay Protocol Book. [Link]

  • ResearchGate. (n.d.). Sigma-1 and Sigma-2 receptor binding parameters and S2R/S1R selectivity.... [Link]

  • National Center for Biotechnology Information. (2025). Sigma Receptor Ligands Are Potent Antiprion Compounds that Act Independently of Sigma Receptor Binding. PubMed Central. [Link]

  • ResearchGate. (n.d.). Inhibition/binding affinity constants (Ki) values for inhibition of recombinant human MAO-A and B by galangin and apigenin. [Link]

  • ResearchGate. (n.d.). The inhibitory constants (Ki) associated with inhibiting monoamine uptake into rat brain tissue.... [Link]

  • ResearchGate. (n.d.). Chemical structures and assessment of binding affinities for sigma-1.... [Link]

  • Wikipedia. (n.d.). Clomipramine. [Link]

Sources

Benchmarking Sotorasib (AMG 510): A Comparative Purity and Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Important Editorial Note: The CAS number provided in the request (1517154-83-4 ) corresponds to (1-Methoxy-2,2-dimethylcyclohexyl)methanamine, a chemical building block with no established pharmacological performance data or clinical alternatives. Given the context of "drug development," "performance comparison," and "chemical suppliers," this guide focuses on Sotorasib (AMG 510) (CAS 2296729-00-3 ), the first-in-class KRAS G12C inhibitor. This molecule presents unique COA challenges (atropisomerism) and is frequently benchmarked against Adagrasib (MRTX849) .

Introduction: The Atropisomer Challenge

In the development of KRAS G12C inhibitors, Sotorasib (AMG 510) represents a paradigm shift in drugging "undruggable" targets. However, for researchers and QA professionals, it presents a specific critical quality attribute (CQA) often overlooked in standard Certificates of Analysis (COA): Atropisomerism .

Sotorasib exists as a stable atropisomer due to restricted rotation around the N-C bond between the piperazine-quinazoline core and the substituted phenyl ring. The bioactive form is the (P)-atropisomer (often denoted as the M-isomer in some synthesis literature depending on nomenclature priority, but clinically the single enantiomer is required). A standard achiral HPLC purity >99% is insufficient for biological validation because it cannot distinguish between the active drug and its inactive rotamer.

This guide establishes the rigorous standards required to validate Sotorasib from chemical suppliers and compares its performance against its primary competitor, Adagrasib.

Critical Quality Attributes (CQA) & COA Specifications

When sourcing Sotorasib for IND-enabling studies or high-stakes screening, the COA must meet the following "Gold Standard" specifications.

Table 1: Sotorasib (AMG 510) CQA Benchmarks
AttributeStandard Grade (Screening)Premium Grade (In Vivo/GLP)Why It Matters (Causality)
Appearance White to off-white solidWhite crystalline solidColor changes often indicate oxidation of the acrylamide "warhead."
Chemical Purity >98.0% (HPLC)>99.5% (HPLC)Impurities compete for the KRAS cysteine pocket or cause off-target toxicity.
Chiral Purity Not always specified >99% ee (Chiral HPLC) CRITICAL: The inactive atropisomer has >100-fold lower affinity. Racemic mixtures yield false IC50 data.
Residual Solvents <0.5% total<5000 ppm (ICH Q3C)Solvents like DMSO or DMF can induce artifacts in cellular assays.
Water Content <1.0%<0.5%High moisture hydrolyzes the acrylamide warhead, deactivating the covalent mechanism.

Comparative Performance: Sotorasib vs. Adagrasib

To validate the biological activity of a sourced batch, it is essential to benchmark it against known standards. The primary alternative is Adagrasib (MRTX849) . While both target KRAS G12C, their pharmacokinetic (PK) and binding properties differ.[1]

Table 2: Performance Benchmarking (Sotorasib vs. Adagrasib)
FeatureSotorasib (AMG 510)Adagrasib (MRTX849)Experimental Implication
Mechanism Covalent (Cys12)Covalent (Cys12)Both require wash-out assays to prove irreversible binding.
Cellular IC50 (H358) ~4–10 nM ~2–5 nM Adagrasib is slightly more potent in vitro; Sotorasib requires strict dose-ranging around 1-100 nM.
Half-life (t1/2) ~5.5 hours~23 hoursAdagrasib allows for less frequent dosing in in vivo mouse models.
CNS Penetration LowModerateUse Adagrasib for brain metastasis models; Sotorasib for systemic lung/colon models.
Oral Bioavailability ~20-30% (Fasted)~40-50%Sotorasib absorption is highly pH-dependent; avoid co-administration with acid-reducing agents in animals.

Experimental Validation Protocols

The following protocols are designed as self-validating systems . If your sourced Sotorasib does not generate these results, the batch is likely racemic or degraded.

Protocol A: Chiral Purity Verification (The "Go/No-Go" Test)

Standard C18 columns cannot separate Sotorasib atropisomers. You must use a polysaccharide-based chiral column.

  • Column: Chiralpak AD-H or IA (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (DEA) [60 : 40 : 0.1].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria:

    • Peak 1 (Active): Retention time ~8-10 min (varies by column age).

    • Peak 2 (Inactive): Retention time ~12-14 min.

    • Ratio: Area of Peak 1 must be >99% of total area.

Protocol B: Functional Potency Assay (pERK Inhibition)

This assay confirms the covalent warhead is intact and the compound is the active atropisomer.

  • Cell Line: NCI-H358 (KRAS G12C mutant) vs. A549 (KRAS G12S control - Negative Control).

  • Seeding: 1.0 x 10^6 cells/well in 6-well plates; adhere overnight.

  • Treatment: Treat with Sotorasib (0, 1, 10, 100, 1000 nM) for 2 hours .

  • Lysis: Lyse in RIPA buffer with protease/phosphatase inhibitors.

  • Readout: Western Blot for Phospho-ERK1/2 (Thr202/Tyr204) vs. Total ERK.

  • Validation Check:

    • H358: Complete loss of pERK signal at >100 nM.

    • A549: NO change in pERK signal (demonstrates selectivity).

    • Failure Mode: If A549 pERK drops, the compound is toxic/off-target. If H358 pERK remains at 100 nM, the warhead is hydrolyzed or the batch is the wrong atropisomer.

Visualizations

Diagram 1: KRAS G12C Signaling & Inhibition Pathway

This diagram illustrates the specific node (KRAS-G12C) targeted by Sotorasib and the downstream readout (ERK).

KRAS_Pathway cluster_cell Tumor Cell (e.g., NCI-H358) Sotorasib Sotorasib (AMG 510) (Covalent Inhibitor) KRAS KRAS G12C (Mutant) Sotorasib->KRAS Irreversible Binding (Cys12) RAF RAF Kinase KRAS->RAF Activates MEK MEK 1/2 RAF->MEK Phosphorylates ERK ERK 1/2 MEK->ERK Phosphorylates pERK p-ERK (Phosphorylated) ERK->pERK Activation Proliferation Tumor Proliferation & Survival pERK->Proliferation Drives

Caption: Sotorasib covalently locks KRAS G12C in the GDP-bound state, preventing RAF activation and collapsing the downstream ERK phosphorylation cascade.[2]

Diagram 2: QA/QC Decision Tree for Incoming Reagents

A self-validating workflow for researchers receiving new chemical batches.

QA_Workflow Start Receive Sotorasib Batch Visual Visual Inspection (White Solid?) Start->Visual Achiral H-NMR / LC-MS (Identity Check) Visual->Achiral Pass Reject REJECT BATCH (Contact Supplier) Visual->Reject Fail (Yellow/Gummy) Chiral Chiral HPLC (Atropisomer Check) Achiral->Chiral Pass (>98%) Achiral->Reject Fail (Impurities) Bioassay pERK Western Blot (Functional Check) Chiral->Bioassay Pass (>99% ee) Chiral->Reject Fail (Racemic) Bioassay->Reject No Activity Approve APPROVE (Release for Study) Bioassay->Approve IC50 < 10nM

Caption: A rigorous "Go/No-Go" workflow ensuring only atropisomerically pure and functionally active Sotorasib is used in experiments.

References

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223.

  • Hallin, J., et al. (2020). The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. Cancer Discovery, 10(1), 54-71.

  • Lanman, B. A., et al. (2020). Discovery of a Covalent Inhibitor of KRAS(G12C) (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 63(1), 52–65.

  • FDA Label. (2021). LUMAKRAS™ (sotorasib) tablets, for oral use. U.S. Food and Drug Administration.[3]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.